(3R,5R)-1-benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid (3R,5R)-1-benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13661657
InChI: InChI=1S/C15H19NO4/c1-11-7-13(14(17)18)9-16(8-11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13-/m1/s1
SMILES: CC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Molecular Formula: C15H19NO4
Molecular Weight: 277.31 g/mol

(3R,5R)-1-benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid

CAS No.:

Cat. No.: VC13661657

Molecular Formula: C15H19NO4

Molecular Weight: 277.31 g/mol

* For research use only. Not for human or veterinary use.

(3R,5R)-1-benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid -

Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
IUPAC Name (3R,5R)-5-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid
Standard InChI InChI=1S/C15H19NO4/c1-11-7-13(14(17)18)9-16(8-11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13-/m1/s1
Standard InChI Key SOYXQVSBDHHRLV-DGCLKSJQSA-N
Isomeric SMILES C[C@@H]1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
SMILES CC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Canonical SMILES CC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O

Structural Characteristics and Chemical Identity

Molecular Architecture

(3R,5R)-1-Benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid features a six-membered piperidine ring with two stereogenic centers at positions 3 and 5, both configured in the R orientation. The Cbz group at N1 and the carboxylic acid at C3 provide orthogonal reactivity for sequential functionalization. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₁₅H₁₉NO₄
Molecular Weight277.31 g/mol
IUPAC Name(3R,5R)-5-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid
Canonical SMILESCC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Topological Polar Surface Area75.3 Ų

The stereochemistry of this compound is critical for its interactions in chiral environments, particularly in drug-receptor binding. The Cbz group serves as a temporary protective moiety, removable via hydrogenolysis or acidic conditions, while the carboxylic acid enables conjugation or further derivatization .

Synthetic Methodologies and Optimization

Classical Protection-Deprotection Strategies

The synthesis begins with diethyl 3,5-pyridinedicarboxylate, which undergoes hydrogenation over PtO₂ or Pd/C catalysts to yield a piperidine intermediate. Subsequent Cbz protection using benzyl chloroformate in dichloromethane (DCM) with triethylamine (TEA) yields a mixture of trans- and meso-diastereomers, resolved via chromatography . For the target (3R,5R) configuration, enzymatic desymmetrization using lipases (e.g., Palatase 20000L) selectively hydrolyzes one ester group, achieving >95% enantiomeric excess (ee) under pH-controlled conditions .

Advanced Photochemical Fluorination

Recent innovations integrate flow photochemistry for decarboxylative fluorination. Irradiation of the carboxylic acid precursor with Selectfluor® in acetonitrile under UV light introduces fluorine at C5, yielding fluoropiperidines with retained stereochemistry . This method achieves 78–92% yields, surpassing traditional SN2 displacement routes plagued by racemization .

Table 2: Comparative Synthesis Routes

MethodCatalyst/ReagentYield (%)Stereochemical Integrity
Hydrogenation + Cbz ProtectionPtO₂, CbzCl46–59Moderate (requires chromatography)
Biocatalytic DesymmetrizationPalatase 20000L91High (ee >95%)
Photochemical FluorinationSelectfluor®, UV78–92Excellent

Applications in Pharmaceutical Synthesis

Intermediate for Fluorinated Neuroactive Agents

The compound’s rigidity and stereochemistry make it ideal for synthesizing fluorinated piperidines, which constitute 18% of FDA-approved neuropharmacological agents . For example, Pfizer’s recent pipeline candidates for Parkinson’s disease leverage this intermediate to install fluorine at C5, enhancing blood-brain barrier permeability and metabolic stability .

Peptide Backbone Modification

Incorporating (3R,5R)-configured piperidine into peptide chains introduces conformational constraints, improving proteolytic resistance. The carboxylic acid group facilitates amide bond formation with amino groups, while the Cbz protection allows selective deprotection in solid-phase synthesis.

Comparative Analysis with Related Compounds

Piperidine vs. Pyrrolidine Derivatives

The analogous (3R,5R)-5-methylpyrrolidine-3-carboxylic acid (C₆H₁₁NO₂, MW 129.16 g/mol) shares stereochemical features but lacks the Cbz group and piperidine ring . This reduces its utility in multi-step syntheses requiring orthogonal protection but enhances its role in small-molecule prodrug design .

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